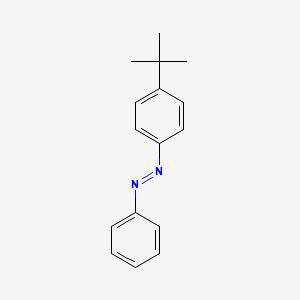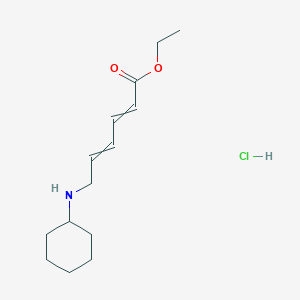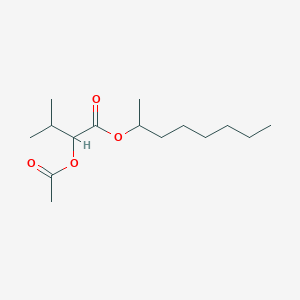![molecular formula C17H26BrNO B14567718 3-(2-Butyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide CAS No. 61321-17-3](/img/structure/B14567718.png)
3-(2-Butyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Butyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide is a nitrogen-containing heterocyclic compound. This compound features a bicyclic structure, specifically a 2-azabicyclo[3.2.1]octane core, which is known for its significant potential in drug discovery and pharmaceutical applications . The presence of the phenol group adds to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Butyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide typically involves the construction of the 2-azabicyclo[3.2.1]octane core followed by functionalization with the phenol group. One common approach is the intramolecular cyclization of suitable precursors under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization and functionalization. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Butyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen-containing bicyclic core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenol group and the bicyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and reduced derivatives of the bicyclic core .
Scientific Research Applications
3-(2-Butyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-Butyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The bicyclic core may enhance the compound’s stability and facilitate its binding to target proteins .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane derivatives: These compounds share the same bicyclic core and exhibit similar chemical reactivity and biological activity.
Phenol derivatives: Compounds with phenol groups that undergo similar oxidation, reduction, and substitution reactions.
Uniqueness
3-(2-Butyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide is unique due to the combination of the 2-azabicyclo[3.2.1]octane core and the phenol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
61321-17-3 |
|---|---|
Molecular Formula |
C17H26BrNO |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
3-(2-butyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide |
InChI |
InChI=1S/C17H25NO.BrH/c1-2-3-10-18-11-9-17(8-7-15(18)13-17)14-5-4-6-16(19)12-14;/h4-6,12,15,19H,2-3,7-11,13H2,1H3;1H |
InChI Key |
HAFYTRKWUHDJHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCC2(CCC1C2)C3=CC(=CC=C3)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


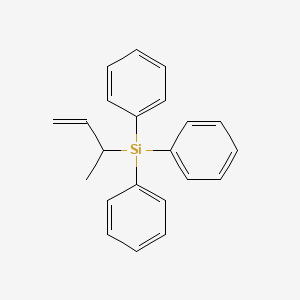
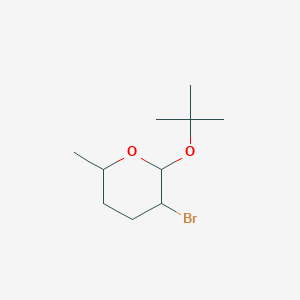
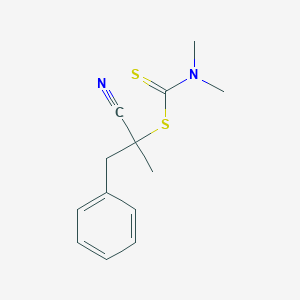
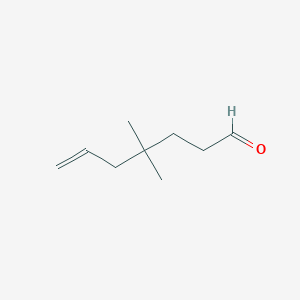
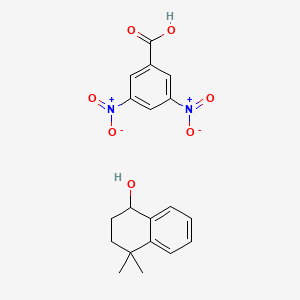
![N-[2-(4-Acetylphenyl)ethyl]-N-methylacetamide](/img/structure/B14567685.png)

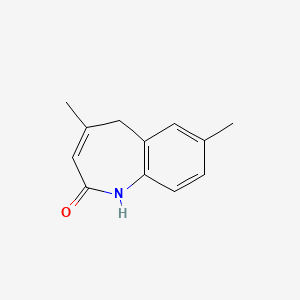
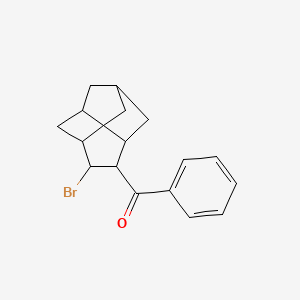
![4-Chloro-N-[2-(cyanomethyl)phenyl]-N-(2,6-dichlorophenyl)benzamide](/img/structure/B14567710.png)
